Florbetapir

説明

Evolution of Radioligands for Amyloid-β Imaging Research

The journey to develop effective in vivo imaging agents for amyloid-β (Aβ) plaques, a core pathological feature of Alzheimer's disease, has been a progressive endeavor. europa.eu Early research was significantly advanced by the development of carbon-11 labeled compounds, most notably Pittsburgh Compound B ([¹¹C]PiB). nih.govnih.govclinicaltrials.gov [¹¹C]PiB, a derivative of thioflavin-T, demonstrated the ability to bind with high affinity and selectivity to Aβ aggregates in the brain, allowing for their visualization using Positron Emission Tomography (PET). nih.govnih.govclinicaltrials.gov

However, the widespread clinical and research application of [¹¹C]PiB and other ¹¹C-labeled ligands was hampered by the short radioactive half-life of carbon-11, which is approximately 20 minutes. nih.govnih.gov This limitation necessitated an on-site cyclotron for the production of the radiotracer, restricting its use to specialized centers. nih.gov This logistical challenge spurred the search for suitable radioligands labeled with fluorine-18 ([¹⁸F]), an isotope with a more favorable half-life of nearly 110 minutes. nih.gov The longer half-life of [¹⁸F] allows for centralized production and distribution to imaging centers without a cyclotron, thereby increasing accessibility for both clinical and research purposes. mdpi.com This led to the development of a new class of [¹⁸F]-labeled Aβ imaging agents, including florbetapir, florbetaben, and flutemetamol. nih.govresearchgate.netfda.gov

Rationale for this compound Development in Preclinical and Basic Science

The development of this compound was driven by the need for an [¹⁸F]-labeled PET tracer with optimal properties for imaging Aβ plaques. The primary goals were to achieve high binding affinity and specificity for Aβ, coupled with favorable pharmacokinetic characteristics, such as the ability to cross the blood-brain barrier and rapid clearance from non-target tissues to ensure a high signal-to-noise ratio. nih.govnih.gov

Preclinical studies were instrumental in establishing the foundational characteristics of this compound. In vitro binding assays using human brain homogenates from individuals with confirmed Alzheimer's disease demonstrated that this compound binds with high affinity to Aβ plaques. nih.govnih.gov These findings were further substantiated by in vitro autoradiography studies on postmortem human brain tissue, which showed a strong correlation between this compound binding and the density of Aβ plaques identified through traditional neuropathological staining methods like thioflavin S and silver staining. nih.gov Crucially, these studies also demonstrated a lack of significant binding to other brain structures, including neurofibrillary tangles, another key pathological hallmark of Alzheimer's disease. nih.govnih.gov

Animal models, including transgenic mice engineered to develop Aβ plaques, played a critical role in evaluating the in vivo performance of this compound. researchgate.net These studies confirmed its ability to penetrate the brain and selectively bind to Aβ deposits. researchgate.net Pharmacokinetic assessments in these models revealed desirable properties, including rapid brain uptake followed by a swift washout from the brain in the absence of significant Aβ pathology. nih.goveuropa.eu This rapid clearance is essential for generating high-contrast images that can clearly differentiate between individuals with and without significant amyloid plaque burden. fda.gov

Detailed Research Findings from Preclinical Studies

| Parameter | Finding | Source |

| Binding Affinity (Kd) | 3.1 nM | , mdpi.com |

| 3.7 nM | nih.gov, nih.gov, nih.gov | |

| Specificity | Selectively binds to β-amyloid plaques. nih.gov, nih.gov No significant binding to neurofibrillary tangles or other neuroreceptors was detected in in vitro studies. nih.gov, nih.gov | nih.gov, nih.gov, nih.gov |

| In Vitro Autoradiography | Showed high-affinity binding to Aβ deposits in tissue sections from AD patient brains, with no signal in control tissue. nih.gov The binding intensity correlated with the density of β-amyloid plaques. europa.eu | nih.gov, europa.eu |

| Pharmacokinetics (Animal Models) | Demonstrated rapid penetration of the blood-brain barrier and subsequent washout from the brain. nih.gov Following intravenous administration in healthy subjects, less than 5% of the injected radioactivity remained in the blood by 20 minutes. nih.gov | nih.gov, nih.gov, |

Comparative Preclinical Data of ¹⁸F-Labeled Amyloid PET Ligands

| Compound | Key Preclinical Characteristics | Source |

| This compound ([¹⁸F]AV-45) | High affinity for Aβ plaques (Kd ≈ 3.1-3.7 nM). nih.gov,, mdpi.com, nih.gov, nih.gov Good brain penetration and rapid washout. nih.gov Displayed a 2-fold higher binding affinity to Aβ in postmortem AD brain homogenates compared to florbetaben. fda.gov Showed a slightly lower initial brain uptake and washout rate in healthy mice compared to florbetaben. fda.gov | nih.gov,, mdpi.com, nih.gov, nih.gov, fda.gov |

| Florbetaben ([¹⁸F]BAY94-9172) | Good sensitivity and specificity for Aβ detection. researchgate.net Showed lower initial brain uptake and higher tracer retention at 30 minutes post-injection compared to [¹⁸F]FIBT in non-pathological mice. researchgate.net | researchgate.net |

| Flutemetamol ([¹⁸F]GE067) | Structurally similar to [¹¹C]PiB. fda.gov In rats and mice, it showed similar pharmacokinetics to PiB. fda.gov More lipophilic than PiB, resulting in a slower washout from the brain, particularly from white matter. fda.gov | fda.gov |

特性

IUPAC Name |

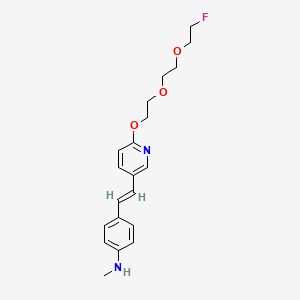

4-[(E)-2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O3/c1-22-19-7-4-17(5-8-19)2-3-18-6-9-20(23-16-18)26-15-14-25-13-12-24-11-10-21/h2-9,16,22H,10-15H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDIAUKFXKEXSV-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=CC=C(C=C1)/C=C/C2=CN=C(C=C2)OCCOCCOCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239781 | |

| Record name | Flobetair | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938435-69-9 | |

| Record name | Flobetair | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938435699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flobetair | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(E)-2-[6-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLORBETAPIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6867Q6IKOD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Structure and Radiochemistry of Florbetapir

Structural Basis as a Fluoropegylated Stilbene Derivative

Florbetapir is classified as a fluoropegylated stilbene derivative. nih.gov The core of its structure is a stilbene-like framework, specifically a styrylpyridine nucleus, which is a recognized scaffold for binding to β-amyloid plaques. unito.it This structural feature is crucial for its function as an imaging agent for these protein aggregates, which are hallmarks of Alzheimer's disease.

A key modification to the basic stilbene structure is the incorporation of a fluorinated polyethylene glycol (PEG) chain. This process, known as fluoropegylation, involves attaching a chain of repeating ethylene glycol units terminated with a fluorine atom. In the case of this compound, this is a 2-(2-(2-fluoroethoxy)ethoxy)ethoxy group. nih.gov This modification serves to reduce the lipophilicity of the molecule. The reduced lipophilicity contributes to faster brain kinetics, allowing for a quicker washout from brain tissue and enabling imaging to be performed sooner after administration compared to more lipophilic compounds. unito.it Other amyloid imaging agents, such as florbetaben and flutemetamol, are also derived from stilbene or are fluorinated derivatives. snmjournals.org

Fluorine-18 Radiolabeling Strategy

The clinical utility of this compound is made possible by its labeling with the positron-emitting radionuclide, fluorine-18 (¹⁸F). This isotope has a half-life of 109.77 minutes, which is long enough to allow for synthesis, quality control, and distribution to imaging centers, yet short enough to minimize the radiation dose to the patient. europa.eunih.gov

The synthesis of [¹⁸F]this compound typically involves a nucleophilic substitution reaction. snmjournals.org The process starts with a precursor molecule, which is a chemically modified version of the final compound designed to facilitate the introduction of the ¹⁸F atom. A common precursor is the N-BOC-protected O-tosylated derivative of this compound. snmmi.org In this precursor, the nitrogen atom of the methylamino group is protected by a tert-butyloxycarbonyl (BOC) group, and a tosylate group is attached to the end of the polyethylene glycol chain, serving as a good leaving group for the subsequent fluorination step. Another precursor used is the tosylate precursor without the BOC protection. nih.govresearchgate.net

The ¹⁸F is typically obtained as [¹⁸F]fluoride from a cyclotron. The fluorination reaction is carried out by reacting the precursor with [¹⁸F]fluoride, often in the presence of a phase-transfer catalyst like Kryptofix 2.2.2, at an elevated temperature. snmmi.org Following the successful incorporation of ¹⁸F, the BOC protecting group, if present, is removed by hydrolysis with an acid, such as hydrochloric acid. snmmi.org

To ensure consistent production for clinical and research use, the synthesis of [¹⁸F]this compound is typically performed using automated radiosynthesis modules. nih.govresearchgate.net These automated systems provide a controlled and reproducible environment for the chemical reactions and purification steps.

For clinical applications, the synthesis of [¹⁸F]this compound must adhere to Good Manufacturing Practice (GMP) guidelines. GMP-compliant automated synthesis ensures the final product is sterile, pyrogen-free, and meets all quality specifications for human use. nih.govresearchgate.net The entire process, from receiving the [¹⁸F]fluoride to the final sterile-filtered product, is performed in a closed system to prevent contamination. tci-thaijo.org Reports have detailed the successful GMP-compliant automated synthesis of [¹⁸F]this compound using commercially available modules, demonstrating its feasibility for widespread clinical production. nih.govresearchgate.net

For research purposes, optimization of the radiosynthesis is often focused on maximizing the radiochemical yield and purity. The radiochemical yield is the percentage of the initial [¹⁸F]fluoride that is incorporated into the final product. Studies have reported radiochemical yields for [¹⁸F]this compound in the range of 10-30%, with a synthesis time of approximately 105 minutes. snmmi.orgnih.govresearchgate.net The radiochemical purity, which is the proportion of the total radioactivity in the form of the desired radiopharmaceutical, is typically greater than 95%. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is the standard method used to determine radiochemical purity. snmmi.org The specific activity, a measure of the radioactivity per unit mass of the compound, has been reported to be as high as 470 ± 135 TBq/mmol. nih.govresearchgate.net

| Synthesis Parameter | Reported Value | Reference |

| Radiochemical Yield | 10-30% | snmmi.org |

| Radiochemical Purity | >95% | nih.govresearchgate.net |

| Specific Activity | 470 ± 135 TBq/mmol | nih.govresearchgate.net |

| Synthesis Time | ~105 minutes | nih.govresearchgate.net |

Automated Radiosynthesis Methodologies

GMP-Compliant Production Protocols

Radiopharmaceutical Stability and Quality Control for Research Investigations

The stability of the [¹⁸F]this compound radiopharmaceutical is a critical factor for its use in research. Stability studies have been conducted to assess the integrity of the product over time, at different temperatures, and in various storage conditions. europa.eu These studies ensure that the radiopharmaceutical remains within its quality specifications throughout its shelf life.

Quality control tests are performed on each batch of [¹⁸F]this compound before it is released for research use. These tests confirm the identity, purity, and strength of the radiopharmaceutical. Standard quality control procedures include:

Appearance: Visual inspection for clarity and absence of particulate matter. europa.eu

pH: Measurement of the acidity or alkalinity of the solution. europa.eu

Radiochemical Identity and Purity: Confirmed using HPLC by comparing the retention time of the radioactive peak to that of a non-radioactive this compound reference standard. europa.eu

Radionuclidic Identity and Purity: Verified by measuring the half-life and the energy of the gamma emissions. europa.eu

Bacterial Endotoxins: Testing for the presence of pyrogens. europa.eu

Sterility: Ensuring the absence of microbial contamination. europa.eu

These rigorous quality control measures are essential to guarantee the reliability and reproducibility of research findings obtained using [¹⁸F]this compound.

Preclinical Research and in Vitro Validation

Initial preclinical studies focused on establishing the fundamental binding characteristics of florbetapir to Aβ aggregates. These in vitro assays were critical in demonstrating the tracer's potential for selectively identifying amyloid pathology in the brain.

In Vitro Binding Assays and Autoradiographic Studies

In vitro binding assays using postmortem human brain homogenates containing Aβ plaques revealed that this compound binds with high affinity. fda.gov The dissociation constant (Kd), a measure of binding affinity, for this compound was determined to be approximately 3.7 nM. nih.govnih.govcapes.gov.br Autoradiography on sections of postmortem human brain tissue further confirmed these findings, showing intense and reversible binding of this compound to areas containing amyloid plaques, with no specific labeling observed in healthy brain tissue. fda.govfda.gov

These studies demonstrated that this compound selectively binds to Aβ aggregates. nih.govcapes.gov.breuropa.eu Importantly, in vitro studies did not detect binding of this compound to tau protein or a range of other neuroreceptors, highlighting its specificity for amyloid. fda.gov

Correlation with Neuropathological Staining Techniques (Thioflavin S, Silver Staining, Immunohistochemistry)

A crucial step in validating this compound was to correlate its binding with established neuropathological staining methods. nih.govcapes.gov.br Studies on postmortem human brain tissue from individuals with varying degrees of neurodegenerative pathology showed strong quantitative correlations between this compound tissue binding and Aβ plaques identified by traditional techniques. nih.govnih.govcapes.gov.brresearchgate.net

These correlations were consistent across several methods:

Silver staining (e.g., Bielschowsky): This technique, which visualizes neuritic plaques, showed a strong correlation with this compound binding. nih.govresearchgate.net For instance, a Spearman's rank correlation coefficient of 0.71 was observed between this compound autoradiographic signal and plaque density identified by Bielschowsky silver stain. nih.gov

Thioflavin S: A fluorescent dye that specifically binds to the beta-sheet structure of amyloid fibrils, also demonstrated a robust correlation with this compound binding. nih.govnih.govcapes.gov.brresearchgate.net The Spearman's rank correlation coefficient with Thioflavin S was even higher at 0.81. nih.gov

Immunohistochemistry (IHC): Using antibodies that target different epitopes of the Aβ peptide (such as 6F/3D, 4G8, and 10D5), researchers found strong correlations between the density of Aβ measured by IHC and the intensity of this compound binding. nih.govnih.govresearchgate.net Correlation coefficients between this compound and these antibodies ranged from 0.75 to 0.88. nih.gov

Notably, this compound did not bind to neurofibrillary tangles, another key pathological feature of Alzheimer's disease, further confirming its specificity for Aβ plaques. nih.govnih.govcapes.gov.brresearchgate.net

Table 1: Correlation of this compound Binding with Neuropathological Staining

| Staining Technique | Correlation with this compound Binding | Key Findings |

|---|---|---|

| Bielschowsky Silver Stain | Spearman's rho = 0.71 nih.gov | Strong positive correlation with neuritic plaque density. nih.gov |

| Thioflavin S | Spearman's rho = 0.81 nih.gov | Very strong positive correlation with fibrillar amyloid plaque density. nih.gov |

| Immunohistochemistry (Aβ Antibodies) | r = 0.75 - 0.88 nih.gov | Strong quantitative correlation with total Aβ load. nih.gov |

Quantitative Assessment of this compound Binding in Postmortem Brain Homogenates

Quantitative analysis of this compound binding in postmortem brain homogenates provided further evidence of its high affinity for Aβ plaques. These studies determined the maximal specific binding (Bmax) and the dissociation constant (Kd). The Kd of this compound for Aβ plaques in human brain homogenates was consistently found to be in the low nanomolar range, approximately 3.7 nM, indicating a strong binding affinity. nih.govnih.gov A strong correlation (r = 0.95) was found between the optical density of the autoradiographic signal and the maximal specific binding (Bmax) in adjacent tissue homogenates, validating the autoradiography results. nih.gov

Application in Animal Models of Amyloidosis

Following in vitro validation, this compound was evaluated in various transgenic animal models that recapitulate aspects of Alzheimer's disease pathology. These studies were essential for understanding the tracer's in vivo behavior and its utility for longitudinal studies and the evaluation of potential therapies.

Longitudinal Monitoring of Amyloid Pathology in Transgenic Mouse Models (e.g., APP/PS1, 5x FAD, hIAPP)

This compound and its close analogue, florbetaben, have been used for longitudinal PET imaging to monitor the progression of amyloid deposition in several transgenic mouse models. mdpi.com These models, such as APP/PS1 and 5x FAD mice, are genetically engineered to overproduce human Aβ, leading to age-dependent plaque formation. mdpi.comnih.gov

In vivo imaging studies have demonstrated that this compound uptake in the brain correlates with the known progression of amyloid pathology in these models. For example, in 5x FAD mice, this compound PET/MRI showed significantly greater tracer uptake in regions like the cortex, hippocampus, and thalamus compared to wild-type mice. researchgate.net Studies using the related tracer florbetaben in APP-Swe mice also successfully monitored the temporal and spatial progression of amyloidogenesis. snmjournals.org

This compound has also been used to image amyloid deposits outside of the brain. In a transgenic mouse model expressing human islet amyloid polypeptide (hIAPP), which is associated with type 2 diabetes, this compound PET scanning showed significantly higher signal in the amyloid-laden pancreases of transgenic mice compared to controls. nih.gov In vitro studies confirmed that this compound binds to these pancreatic amyloid deposits. nih.gov

Evaluation of Therapeutic Interventions (e.g., BACE1 Inhibitors) in Preclinical Models

A significant application of this compound in preclinical research is the evaluation of anti-amyloid therapies. mdpi.com BACE1 (beta-site amyloid precursor protein cleaving enzyme 1) is a key enzyme in the production of Aβ, and BACE1 inhibitors are a class of drugs developed to reduce Aβ levels. d-nb.info

Longitudinal PET imaging with this compound has been employed to assess the efficacy of BACE1 inhibitors in animal models. nih.govthno.org In one study, prophylactic treatment with the BACE1 inhibitor verubecestat in 5XFAD mice from 3 to 6 months of age resulted in dose- and region-dependent reductions in this compound uptake, indicating attenuated amyloid plaque deposition. nih.gov These in vivo imaging results were consistent with post-mortem analyses. nih.gov However, some studies have noted that altered tracer signals in treated wild-type mice might suggest that not all observed binding effects are specific to treatment effects on amyloid deposition. thno.orgthno.org

Comparative Studies of this compound Uptake and Distribution in Animal Brains

Comparative studies have been conducted to understand the uptake and distribution of this compound and other amyloid tracers in different animal models and in comparison to other tissues. In 5x FAD mice, the highest uptake of this compound was observed in the thalamus, followed by the cortex and hippocampus. researchgate.net In healthy baboons, this compound showed the highest standardized uptake value ratio (SUVR) in white matter compared to other amyloid tracers like florbetaben, flutemetamol, and PiB, suggesting it may also be a promising tracer for myelin imaging. nih.gov

The distribution in healthy control animals and Alzheimer's disease models shows low retention in the cerebellum, which is why it is often used as a reference region for quantitative analysis. europa.eu In Alzheimer's disease models, cortical regions show significantly greater uptake compared to controls. europa.eu These comparative analyses are crucial for selecting the most appropriate animal model and imaging agent for specific research questions in the development of Alzheimer's disease diagnostics and therapies. mdpi.com

Investigation of Systemic Amyloid Deposition in Non-Cerebral Animal Models

Preclinical research extended the evaluation of this compound ([18F]AV-45) beyond cerebral applications to investigate its potential for detecting amyloid deposits in non-cerebral tissues. These studies in various animal models were crucial for understanding the tracer's biodistribution and its ability to bind to systemic amyloidosis, which affects peripheral organs.

Initial preclinical evaluations in normal mice characterized the tracer's general pharmacokinetic profile in non-target tissues. Ex vivo biodistribution studies provided foundational data on how this compound is distributed and cleared throughout the body. These studies typically measure the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection. Findings from healthy mice indicated initial uptake in various organs, followed by clearance. For instance, biodistribution data showed uptake in tissues such as the liver, kidneys, and bone, which is critical information for interpreting images from models with systemic pathology. snmjournals.orgd-nb.infoacs.org

A key investigation into non-cerebral amyloid deposition focused on pancreatic islet amyloidosis, a pathological feature associated with type 2 diabetes. nih.gov Researchers utilized human islet amyloid polypeptide (hIAPP) transgenic mice, which develop amyloid deposits in the pancreatic islets, to assess this compound's utility. The study involved in vitro, ex vivo, and in vivo methods to determine the tracer's binding characteristics to islet amyloid. nih.gov

In vitro experiments confirmed that this compound binds specifically and in a quantifiable manner to islet amyloid. nih.gov Subsequent ex vivo analysis of pancreatic tissue from the hIAPP transgenic mice demonstrated a strong correlation between the amount of this compound uptake and the extent of islet amyloid deposition. nih.gov This foundational work suggested the feasibility of using this compound for non-invasive imaging.

In vivo Positron Emission Tomography (PET) scans were then performed on these transgenic mice. The results showed increased uptake of this compound in the amyloid-laden pancreases compared to control animals. nih.gov The study established a significant relationship between the in vivo PET signal in the pancreas and the ex vivo measurements of amyloid burden, indicating that this compound could distinguish between pancreatic tissue with a significant amyloid load (>10% of islet area) and amyloid-free tissue. nih.gov

The table below summarizes the key findings from the investigation in hIAPP transgenic mice.

| Experimental Approach | Key Finding | Significance |

|---|---|---|

| In Vitro Binding Assay | This compound demonstrated specific and quantitative binding to islet amyloid deposits. nih.gov | Confirmed the tracer's fundamental ability to target non-cerebral amyloid fibrils. |

| Ex Vivo Autoradiography | A high correlation was found between the quantity of this compound uptake in pancreatic tissue and the degree of islet amyloid burden measured histologically. nih.gov | Validated the in vitro findings and bridged the gap to in vivo imaging by showing target engagement in tissue samples. |

| In Vivo PET Imaging | Increased tracer uptake was observed in the pancreases of hIAPP transgenic mice with amyloid deposits. nih.gov | Demonstrated the potential for non-invasive detection and quantification of systemic amyloid in a living animal model. |

Beyond the pancreas, general biodistribution studies in various mouse models have provided a broader view of this compound's behavior in non-cerebral tissues. While many of these studies used Alzheimer's disease models, the data on peripheral organ uptake is relevant for systemic amyloidosis imaging. snmjournals.orgd-nb.info

The following table presents representative ex vivo biodistribution data of this compound and a deuterated analog in healthy mice, illustrating the tracer's presence in various non-cerebral organs post-injection.

| Organ | [18F]AV-45 %ID/g at 120 min acs.org | [18F]D15FSP %ID/g at 120 min acs.org |

|---|---|---|

| Blood | 0.48 | 0.54 |

| Liver | 2.09 | 1.57 |

| Kidney | 1.18 | 1.17 |

| Bone | 4.03 | 1.44 |

| Muscle | 0.29 | 0.27 |

Data represents the percentage of injected dose per gram (%ID/g) at 120 minutes post-injection in normal mice. acs.org

These preclinical investigations in non-cerebral animal models, particularly the specific targeting of pancreatic amyloid and the general characterization of systemic biodistribution, were instrumental in establishing the broader potential of this compound as a pan-amyloid imaging agent. nih.govjacc.org

Imaging Methodologies and Quantitative Analysis in Research

Positron Emission Tomography (PET) Acquisition Protocols for Florbetapir Research

In research settings, the acquisition of this compound Positron Emission Tomography (PET) scans follows standardized protocols to ensure data consistency and reliability. Typically, a single intravenous administration of approximately 370 MBq (10 mCi) of this compound is given to the participant. e-century.usnih.gov Following the injection, there is a waiting period of about 50 minutes to allow for the radiotracer to distribute and reach a state of pseudoequilibrium in the brain. e-century.usnih.gov

The PET scan itself is usually acquired over a 10-minute period, often divided into two 5-minute frames. e-century.usnih.gov This imaging window is designed to capture the optimal signal from the tracer bound to amyloid-β plaques. thieme-connect.com While a 10-minute scan is common, studies have explored the impact of varying acquisition times, with findings suggesting that a minimum of 6 minutes may be sufficient to maintain acceptable image quality and amyloid-β detectability. amegroups.org

Image Reconstruction and Processing for Quantitative Analysis

Following acquisition, the raw PET data undergoes a series of reconstruction and processing steps to generate images suitable for quantitative analysis. Iterative reconstruction algorithms, such as the ordered-subsets expectation maximization (OSEM), are generally recommended over filtered backprojection for this compound images. snmjournals.org A common reconstruction protocol involves 4 iterations and 16 subsets, followed by a 5 mm Gaussian filter to smooth the image and reduce noise. e-century.usnih.gov Corrections for scatter and attenuation are also applied using scanner-specific commercial software packages. e-century.usnih.gov

A crucial step in preparing images for quantitative analysis is spatial normalization. This process aligns each individual's PET scan to a standard brain template, such as the Montreal Neurological Institute (MNI) space. e-century.ususc.edusnmjournals.org This allows for the consistent application of predefined regions of interest across different subjects. Some methods utilize a this compound-specific PET template for this alignment, while others co-register the PET image to the individual's own Magnetic Resonance Imaging (MRI) scan, which is then normalized to the standard template. usc.edusnmjournals.orgbitbucket.io The use of an individual's MRI for anatomical reference can improve the accuracy of defining brain regions. thieme-connect.com

Quantitative Analysis Techniques: Standardized Uptake Value Ratio (SUVR)

The most common method for quantifying amyloid burden from this compound PET scans is the calculation of the Standardized Uptake Value Ratio (SUVR). amegroups.orgusc.edusnmjournals.orgnih.gov SUVR is a semiquantitative measure that represents the ratio of radiotracer uptake in a target brain region to its uptake in a reference region that is expected to have minimal amyloid accumulation. snmjournals.org This normalization to a reference region helps to account for variability in tracer delivery and clearance between individuals.

Selection of Reference Regions (e.g., Cerebellum, White Matter)

The choice of a reference region is critical for accurate SUVR calculation. snmjournals.org The whole cerebellum has been widely adopted as a reference region because it is relatively spared from amyloid-β plaque deposition until late-stage Alzheimer's disease. snmjournals.orgmedrxiv.org The cerebellar gray matter is also frequently used. nih.gov

However, research has shown that using white matter as a reference region may enhance the signal-to-noise ratio in longitudinal studies measuring changes in cortical amyloid. snmjournals.orgmedrxiv.org Other reference regions that have been explored include the pons and a composite region that combines the whole cerebellum, brainstem/pons, and eroded subcortical white matter. bitbucket.iosnmjournals.orgbitbucket.io The selection of the optimal reference region can depend on the specific goals of the research, with some studies suggesting white matter or composite regions for longitudinal analyses and the whole cerebellum for cross-sectional analyses. bitbucket.ioresearchgate.net

Definition of Regions of Interest (ROIs) for Cortical Amyloid Burden

Often, a composite cortical ROI is created by averaging the SUVR values from several of these individual regions. usc.edusnmjournals.org For example, a common approach is to use a composite of six cortical regions: frontal lobe, lateral parietal lobe, lateral temporal lobe, precuneus, and the anterior and posterior cingulate gyrus. ajnr.org The use of such a composite ROI provides a single, robust measure of global cortical amyloid burden. usc.edu

Comparison and Validation of Different Quantification Software and Algorithms (e.g., SPM-based, Commercial Packages)

Various software packages and algorithms are available for the quantitative analysis of this compound PET images. These range from research-based methods utilizing Statistical Parametric Mapping (SPM) to commercially available software like MIMneuro, syngo.PET Amyloid Plaque (sPAP), and PMOD. thieme-connect.comusc.eduresearchgate.netnih.gov

Studies comparing these different methods have generally found a high correlation between the SUVR values they produce. For instance, a study comparing an SPM-based research method with sPAP found a very high correlation (r=0.99) between the mean cortical SUVRs calculated by the two methods. usc.edunih.gov Similarly, another study found a high correlation between SUVRs calculated using MIMneuro and a research method utilizing SPM2. nih.gov While the PET-template-based quantification offered by some commercial packages is often considered more user-friendly for clinical settings, MRI-based methods like those in PMOD may offer more precise delineation of brain regions and are well-suited for research. thieme-connect.com

Derivation and Optimization of Quantitative Thresholds for Research Classifications (e.g., Amyloid-Positive/Negative)

A key application of quantitative this compound PET analysis in research is the classification of individuals as either "amyloid-positive" or "amyloid-negative." This binary classification is based on a predefined SUVR threshold. An SUVR value of 1.10, using the whole cerebellum as a reference, has been widely used as a threshold for amyloid positivity. nih.govsnmjournals.org This cutoff was initially established based on the upper limit of the 95% confidence interval for SUVRs in young, healthy controls who are presumed to have no significant amyloid pathology. nih.gov

However, the optimal threshold can vary depending on the specific quantification software and reference region used. usc.edu For example, one study found that an SUVR threshold of 1.10 using an SPM-based method corresponded to a threshold of 1.12 when using the sPAP software. usc.edunih.gov For longitudinal studies using a composite reference region, a different threshold of 0.78 has been recommended. bitbucket.io More recent efforts have focused on standardizing this compound SUVRs to the Centiloid (CL) scale, allowing for a more universal threshold. For instance, a this compound SUVR of 1.17 has been shown to correspond to 37.1 on the Centiloid scale, while another study established a threshold of 24.1 Centiloids to discriminate between different levels of plaque pathology. researchgate.net Research also suggests that lower thresholds (in the range of 15-18.5 Centiloids) may be optimal for predicting future cognitive decline and amyloid accumulation in clinically normal individuals. nih.gov

Visual Interpretation Methods in Research Settings

Visual interpretation of ¹⁸F-florbetapir PET scans remains a cornerstone of its use in research settings. The primary objective is to estimate the density of β-amyloid neuritic plaques in the brain. lilly.com A positive scan, indicating moderate to frequent plaques, is characterized by a loss of grey-white matter differentiation, as the tracer accumulates in the cortical grey matter. ajnr.orgmdpi.com Conversely, a negative scan shows sparse to no plaques, with the tracer largely confined to the white matter. ajnr.orgmdpi.com

To standardize this process, various visual assessment criteria have been developed and evaluated. Research projects, such as the INDIA-FBP study, have investigated the impact of using different visual criteria on inter-reader variability. snmjournals.org This study involved multiple readers with varying levels of experience who assessed scans using a confidence level score. snmjournals.org The goal of such research is to determine if incorporating specific visual criteria can make scan interpretation more consistent across different readers. snmjournals.org

The reliability of visual interpretation has been a key area of investigation. Studies have demonstrated high inter-reader reproducibility for estimating β-amyloid plaque density. lilly.com One study reported that 92% of interpretations agreed with the majority opinion, with a Fleiss' kappa statistic of 0.83, indicating substantial agreement. lilly.com However, even with training, errors in visual interpretation can occur, highlighting the need for careful and systematic assessment. europa.eu

Integration of Visual and Quantitative (VisQ) Approaches

To enhance the reliability and accuracy of this compound PET scan interpretation, research has increasingly focused on integrating visual assessment with quantitative analysis, a method often referred to as "VisQ". nih.govsnmjournals.org This approach combines the expert judgment of a visual read with objective, software-based quantification of tracer uptake, typically expressed as a Standardized Uptake Value Ratio (SUVR). nih.gove-century.us

The VisQ method generally involves a multi-step process. Initially, a reader performs a standard visual interpretation of the PET images. nih.govresearchgate.net Subsequently, quantitative software is used to calculate SUVRs for predefined cortical regions of interest, comparing them to a reference region like the cerebellum. nih.gove-century.usnih.gov The final interpretation is made after considering both the visual read and the quantitative data. nih.govresearchgate.net This is particularly valuable in cases where the visual and quantitative results are discordant, prompting a re-evaluation of the initial assessment. europa.eusnmjournals.org

Multiple studies have demonstrated the benefits of the VisQ approach. Research has shown that incorporating quantitative information significantly improves the accuracy and inter-reader reliability of scan interpretations. snmjournals.orgd-nb.info For instance, one study found that for readers with lower initial accuracy, the VisQ method improved their performance significantly. snmjournals.org Across all readers in that study, accuracy increased from 89.5% with visual interpretation alone to 93.8% with the VisQ method. snmjournals.org Another study reported an increase in inter-rater agreement, with the kappa value improving from a range of 0.73–0.82 for visual reads to 0.88–0.96 for VisQ reads. nih.gov This suggests that quantitative data provides a valuable adjunct, especially for the early detection of cerebral amyloid plaque accumulation. nih.gov

| Study Finding | Visual Read Alone | VisQ (Visual + Quantitative) | p-value |

| Mean Accuracy (All Readers) snmjournals.org | 89.5% | 93.8% | <0.0001 |

| Mean Accuracy (Lower Accuracy Readers) snmjournals.org | 81.7% | 88.8% | 0.0029 |

| Inter-reader Agreement (Fleiss' Kappa) snmjournals.org | 0.72 | 0.79 | <0.05 |

| Inter-rater Agreement (Kappa Range) nih.gov | 0.73 - 0.82 | 0.88 - 0.96 | N/A |

Integration with Other Imaging Modalities in Research

The integration of this compound-PET with other imaging modalities is a critical aspect of neuroimaging research, providing a more comprehensive understanding of brain structure and function.

Co-registration with Structural MRI or CT for Anatomical Referencing

To improve the accuracy of this compound-PET image analysis, co-registration with high-resolution anatomical images from Magnetic Resonance Imaging (MRI) or Computed Tomography (CT) is a standard practice in research. europa.eufrontiersin.org This process involves aligning the PET data with the structural data from the same individual, which offers superior anatomical detail. frontiersin.org

The primary benefit of co-registration is the precise anatomical localization of this compound uptake. eanm.org Structural MRI, with its excellent soft-tissue contrast, allows for accurate delineation of grey and white matter, which is crucial for interpreting this compound scans where the distinction between these tissues is a key diagnostic feature. ajnr.orgfrontiersin.org This is particularly important for quantitative analysis, where regions of interest (ROIs) are drawn to measure tracer uptake. Applying ROIs defined on a co-registered MRI to the PET data helps to avoid the partial volume effect, where the limited spatial resolution of PET can cause a mixing of signals from adjacent tissues. frontiersin.org

While MRI is often preferred, low-dose CT, typically acquired as part of the PET/CT examination for attenuation correction, can also serve as a viable alternative for anatomical referencing, especially when MRI is unavailable or contraindicated. researchgate.net Research has been conducted to validate the use of CT for this purpose. researchgate.net Various software packages and analysis methods, such as those utilizing Montreal Neurological Institute (MNI) space, have been developed to standardize this co-registration process. e-century.usnih.gov The Alzheimer's Disease Neuroimaging Initiative (ADNI) has established standardized protocols for co-registering this compound-PET and MRI data to ensure consistency across studies. nih.gov

Comparative Research with Other Amyloid-β Pet Radiotracers

Head-to-Head Comparisons with First-Generation Tracers (e.g., [¹¹C]PiB)

The first-generation of amyloid PET tracers was led by [¹¹C]Pittsburgh Compound-B ([¹¹C]PiB), a derivative of thioflavin T. frontiersin.org While groundbreaking, its use is largely confined to research settings with an on-site cyclotron due to the short half-life of carbon-11. usc.edu

Relative Binding Affinities and Selectivities

Head-to-head comparison studies have demonstrated a strong correlation between the cortical retention of florbetapir and [¹¹C]PiB, suggesting they provide largely analogous information about amyloid plaque burden. nih.govoup.com Both tracers show a high affinity for binding to Aβ plaques and can effectively differentiate between individuals with Alzheimer's disease and healthy controls. nih.gov

However, some differences have been noted:

In one study comparing the two tracers, this compound displayed a twofold higher binding affinity for Aβ in postmortem AD brain homogenates than another [¹⁸F]-labeled tracer, florbetaben. mdpi.com

Studies have shown a high correlation in the binding properties of this compound and [¹¹C]PiB. nih.gov

While both ligands effectively discriminate between healthy controls and individuals with mild AD, some research indicates that this compound may have a higher uptake in white matter, which could potentially affect the interpretation of cortical binding. nih.gov

A study in individuals with Down Syndrome, who are at high risk for Alzheimer's, found that [¹¹C]PiB showed higher uptake in the striatum during the early stages of amyloid deposition compared to this compound. researchgate.net Specifically, [¹¹C]PiB revealed a six times greater difference between striatal and cortical standardized uptake value ratios (SUVR) in amyloid-positive individuals than this compound. researchgate.net

Comparison with Other [¹⁸F]-Labeled Amyloid Tracers (e.g., Florbetaben, Flutemetamol)

Following the development of this compound, other [¹⁸F]-labeled amyloid tracers, such as florbetaben and flutemetamol, have been introduced. These tracers share the logistical advantages of a longer half-life over [¹¹C]PiB. nih.gov

Similarities and Differences in Brain Kinetics and Target-to-Non-Target Ratios in Research Models

While all three FDA-approved [¹⁸F]-labeled tracers (this compound, florbetaben, and flutemetamol) are effective in detecting amyloid plaques, they exhibit some differences in their pharmacokinetic profiles and binding characteristics. snmjournals.orgscienceopen.com

Brain Kinetics: this compound is reported to have faster brain kinetics compared to florbetaben due to its reduced lipophilicity. This allows for an earlier imaging window (30-50 minutes post-injection) compared to the 90-minute wait time for florbetaben. unito.it

Target-to-Non-Target Ratios: In a head-to-head comparison in baboons, this compound showed the highest SUVR in white matter, followed by flutemetamol and then florbetaben. researchgate.net Another study comparing florbetaben and flutemetamol directly in human subjects found that while cortical SUVR ratios were similar, the striatal SUVR ratio was higher with flutemetamol. researchgate.netnih.gov This suggests flutemetamol might be more effective in detecting amyloid burden in the striatum. researchgate.netnih.gov

Binding Affinity: this compound has been reported to have a twofold higher binding affinity to Aβ in postmortem AD brain homogenates compared to florbetaben. mdpi.com

A study in baboons provided a head-to-head comparison of the binding potential (BP) and distribution volume ratio (DVR) of several tracers in white matter. researchgate.net

| Tracer | SUVR (75-90 min) | Binding Potential (BP) | Distribution Volume Ratio (DVR) |

| [¹⁸F]this compound | 1.38 ± 0.03 | Not available | 1.27 ± 0.03 |

| [¹⁸F]Flutemetamol | 1.34 ± 0.02 | 0.20 ± 0.03 | 1.17 ± 0.02 |

| [¹⁸F]Florbetaben | 1.32 ± 0.07 | 0.32 ± 0.06 | 1.26 ± 0.06 |

| [¹¹C]MeDAS | 1.27 ± 0.04 | 0.17 ± 0.03 | 1.16 ± 0.03 |

| [¹¹C]PiB | 1.25 ± 0.07 | 0.16 ± 0.03 | 1.14 ± 0.02 |

Data from a study in four baboons. researchgate.net

Methodological Implications for Multi-Tracer Research Studies

The existence of multiple amyloid PET tracers presents both opportunities and challenges for multi-center and longitudinal research studies. medrxiv.orgmedrxiv.org While using different tracers can facilitate recruitment for clinical trials, it also necessitates careful consideration of methodological differences. medrxiv.orgmedrxiv.org

Standardization: To ensure consistency across different tracers, the Centiloid (CL) scale was developed. This method allows for the standardization of quantitative amyloid PET data from different tracers to a common scale, with 0 representing no amyloid and 100 representing the average amyloid level in typical Alzheimer's disease patients. snmjournals.org

Tracer-Specific Characteristics: Researchers must be aware of the distinct characteristics of each tracer, such as differences in white matter binding and dynamic range, which can influence quantitative measurements and their interpretation. researchgate.net For instance, a study on adults with Down syndrome found that while various amyloid PET tracers provided consistent estimates of the age of amyloid onset, [¹¹C]PiB and another tracer, NAV4694, showed the greatest sensitivity for detecting longitudinal changes. medrxiv.orgmedrxiv.org

Harmonization of Procedures: For multi-tracer studies, it is crucial to harmonize imaging procedures, acquisition protocols, and analysis methods to ensure that the data is comparable. neurodegenerationresearch.eu This includes standardizing instrumentation and defining clear guidelines for kinetic modeling and quantification. neurodegenerationresearch.eu The AMYPAD consortium, for example, has worked on developing robust analytical methodologies to ensure that amyloid burden measurements are accurate and consistent across different centers and multiple tracers. frontiersin.org

Theoretical and Research Applications of Florbetapir

Contribution to the Amyloid Cascade Hypothesis Research

The amyloid cascade hypothesis has been a central theory in Alzheimer's disease research for decades, positing that the accumulation of Aβ peptides is the initiating event in the disease's pathology. mdpi.com Florbetapir has played a crucial role in studying this hypothesis by providing in vivo evidence of Aβ deposition. mdpi.comopenmedscience.com

Before the advent of amyloid PET imaging with tracers like this compound, the amyloid cascade hypothesis was primarily supported by post-mortem brain analysis and genetic studies of familial Alzheimer's disease. mdpi.comnih.gov this compound allows researchers to longitudinally track the deposition of fibrillar amyloid in living individuals, from preclinical stages to advanced dementia. scielo.brnih.gov This has enabled studies to correlate the extent and location of amyloid plaques with cognitive decline and other downstream pathological events, such as tau pathology and neurodegeneration. nih.govneurology.org

Research using this compound has provided critical insights into the temporal relationship between amyloid deposition and the onset of clinical symptoms. nih.gov Studies have shown that a significant amount of amyloid can accumulate in the brains of cognitively normal individuals, suggesting a long preclinical phase of Alzheimer's disease. nih.gov This finding supports a key tenet of the amyloid cascade hypothesis: that amyloid deposition begins years, or even decades, before the manifestation of cognitive impairment. nih.gov

Furthermore, this compound has been instrumental in clinical trials of anti-amyloid therapies. By quantifying amyloid plaque burden, researchers can assess the biological efficacy of these drugs in clearing amyloid from the brain. jpreventionalzheimer.com This provides a direct measure of target engagement and helps to evaluate whether reducing amyloid plaques translates into clinical benefits, a critical aspect of testing the amyloid cascade hypothesis. nih.govjpreventionalzheimer.com

Role in Investigating Early Pathological Changes and Disease Progression in Research Cohorts

This compound has been pivotal in elucidating the early pathological changes and tracking the progression of Alzheimer's disease in various research cohorts. openmedscience.com Its ability to detect Aβ plaques before the onset of significant cognitive symptoms has allowed for the study of the preclinical phase of the disease. openmedscience.comnih.gov

Research studies have utilized this compound PET scans to identify cognitively normal older individuals with brain amyloidosis. nih.gov These individuals can then be followed over time to observe the relationship between amyloid accumulation, the emergence of other pathological markers, and the eventual onset of cognitive decline. nih.govnih.gov For instance, studies have shown that cognitively normal individuals with a positive this compound scan may exhibit subtle cognitive deficits, particularly in episodic memory, and are at a higher risk of progressing to mild cognitive impairment (MCI) or Alzheimer's dementia. nih.gov

Longitudinal studies using this compound have also contributed to understanding the trajectory of amyloid deposition. By performing serial scans on research participants, investigators can map the rate and pattern of amyloid accumulation over time. This has provided valuable data on how the disease spreads throughout the brain and how this progression relates to changes in cognitive function.

In patients with MCI, this compound is a powerful tool for predicting the likelihood of progression to Alzheimer's dementia. nih.gov A positive this compound scan in an individual with MCI significantly increases the probability of their cognitive decline being due to underlying Alzheimer's pathology and their subsequent conversion to dementia. nih.govnih.gov This has been demonstrated in large-scale research initiatives like the Alzheimer's Disease Neuroimaging Initiative (ADNI). nih.gov

Utility in Stratifying Research Populations for Etiological Studies

The ability of this compound to identify the presence or absence of significant amyloid pathology has made it an essential tool for stratifying research populations in etiological studies of Alzheimer's disease. This ensures that research cohorts are well-characterized, leading to more accurate and reliable findings.

By using this compound to screen potential participants, researchers can enrich their study populations with individuals who have the specific pathology of interest. For example, in studies investigating the downstream effects of amyloid deposition, such as the development of tau pathology or neuroinflammation, this compound can be used to select individuals with a high amyloid burden. This increases the statistical power of the study and reduces the likelihood of confounding results due to the inclusion of individuals without amyloid pathology.

Conversely, this compound can be used to exclude individuals without amyloid pathology from studies focused on Alzheimer's disease. This is particularly important in clinical trials of anti-amyloid therapies, where including amyloid-negative participants would dilute the potential treatment effect and make it difficult to assess the drug's efficacy.

Furthermore, this compound allows for the investigation of factors that may influence the relationship between amyloid pathology and cognitive decline. By stratifying amyloid-positive individuals based on other factors, such as genetics (e.g., APOE ε4 status), lifestyle, or the presence of comorbidities, researchers can explore potential modifiers of the disease process. nih.gov

The Centiloid project, which aims to standardize the quantification of amyloid PET scans, further enhances the utility of this compound in multicenter research. publications.csiro.au By converting this compound uptake values to a standardized scale, researchers can pool data from different studies and imaging centers, facilitating large-scale etiological investigations. publications.csiro.au

Application in Research Beyond Alzheimer's Disease Amyloidosis (e.g., Systemic Amyloidosis)

While this compound was initially developed for imaging amyloid-beta plaques in the brain in the context of Alzheimer's disease, its research applications have expanded to include other forms of amyloidosis, particularly systemic amyloidosis. hra.nhs.uk Systemic amyloidosis is a group of rare diseases characterized by the deposition of abnormal proteins in various organs and tissues throughout the body. hra.nhs.ukhra.nhs.uk

One of the most life-threatening forms of systemic amyloidosis is cardiac amyloidosis, where amyloid fibrils accumulate in the heart muscle, leading to heart failure. scirp.org Research has demonstrated that this compound can be used to image amyloid deposits in the heart, offering a non-invasive method to detect and potentially monitor the disease. hra.nhs.ukscirp.org

Studies have shown that this compound PET imaging can identify cardiac amyloidosis in patients with both immunoglobulin light-chain (AL) and transthyretin (ATTR) amyloidosis, the two most common types of systemic amyloidosis. hra.nhs.ukscirp.org In some cases, this compound PET has detected cardiac amyloid deposition even in patients with normal findings on other cardiac imaging modalities, suggesting its potential for early diagnosis. scirp.org

Research in this area is ongoing to:

Determine the diagnostic accuracy of this compound for different types of cardiac amyloidosis. scirp.org

Investigate its ability to differentiate between AL and ATTR amyloidosis, which is crucial for determining the appropriate treatment. scirp.org

Evaluate its role in monitoring disease progression and response to therapy. hra.nhs.ukhra.nhs.uk

Future Directions and Challenges in Florbetapir Research

Integration with Artificial Intelligence and Machine Learning for Image Analysis in Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in the analysis of florbetapir PET images, promising to enhance efficiency, accuracy, and predictive capabilities in research settings. sci-hub.se Deep learning, a subset of ML, utilizes complex neural networks to analyze imaging data, moving beyond traditional quantification methods. medrxiv.org

Researchers are successfully applying deep learning algorithms, such as convolutional neural networks (CNNs), to automatically quantify cortical amyloid burden from this compound PET scans. ajnr.org These models can be trained to predict SUVR values directly from the PET images, often without the need for co-registered MRI data, which is a resource-intensive step in standard analysis pipelines. sci-hub.seajnr.org Studies have shown that deep learning models, like ResNet-50, can predict amyloid status with high accuracy (over 95%), in some cases surpassing the accuracy of human readers. ajnr.org This automated approach can overcome the difficulties and variability associated with manual or semi-automated SUVR calculations, making it particularly valuable for processing the large datasets found in clinical trials. medrxiv.org

Furthermore, AI is being explored for more advanced applications. For example, deep learning models have been developed to generate pseudo-[¹⁸F]FDG PET images, which measure glucose metabolism, from early-phase this compound scans. snmjournals.org This is possible because the initial distribution of the this compound tracer is related to cerebral perfusion, which is linked to neuronal function. snmjournals.org This innovative approach could potentially reduce the need for separate PET scans, thereby lowering radiation exposure and costs for research participants.

Machine learning is also being used in radiomics, a field that extracts a large number of quantitative features from medical images. mdpi.com By analyzing these features from this compound scans, ML algorithms can help identify patterns that are not visible to the human eye, potentially improving early diagnosis and prognostic stratification of patients in research cohorts. researchgate.netmdpi.com The integration of AI and ML with this compound PET imaging is a rapidly advancing field that holds the potential to unlock new insights from imaging data and streamline research workflows. researchgate.net

Exploring Novel Targets Beyond Brain Amyloid in Preclinical Models

While this compound was designed for the specific detection of β-amyloid plaques, preclinical research has revealed its potential for binding to other biological targets, opening new avenues for its application. europa.eueuropa.eu One of the most notable off-target bindings is to myelin. researchgate.net This has led to the repurposing of this compound and other amyloid tracers for myelin imaging in demyelinating diseases like multiple sclerosis.

In a comparative preclinical study using baboons, this compound demonstrated high binding in white matter. researchgate.net When compared with other amyloid tracers, this compound, along with florbetaben, showed promise for myelin imaging due to their high binding signals and favorable half-life. researchgate.net This suggests a potential new utility for this compound in research focused on myelin content and pathology.

Beyond myelin, the broader field of neurodegenerative disease research is actively exploring targets other than amyloid and tau. nih.govmdpi.comresearchgate.net There is a growing understanding that processes like neuroinflammation, driven by microglia, and the effects of apolipoprotein E play a crucial role in the pathological cascade of Alzheimer's disease, particularly in the phase after amyloid deposition has begun. nih.govmdpi.com While current research primarily focuses on developing new, specific tracers for these novel targets, the off-target binding characteristics of existing agents like this compound warrant further investigation in preclinical models to fully understand their signal and explore any potential utility or confounding effects in these new research areas. However, it is important to note that in vitro studies have shown this compound to be highly specific for β-amyloid aggregates, with weak affinity for other CNS receptors only at concentrations thousands of times higher than those used in imaging. europa.eu

Development of this compound Analogs with Enhanced Research Utility (e.g., Specificity for different amyloid isoforms or improved kinetics)

The success of this compound has spurred the development of new tracers, or analogs, aimed at overcoming some of its limitations and enhancing research utility. A key driver for this research is the non-specific retention of first-generation tracers like this compound in white matter, which can complicate image interpretation, especially when amyloid plaque density is low. mdpi.com

Research efforts are focused on creating second-generation ¹⁸F-labeled Aβ imaging agents with improved properties. mdpi.com The goals for these this compound analogs include:

Reduced Non-Specific Binding : A primary objective is to develop compounds with lower retention in white matter. This would improve the signal-to-noise ratio, allowing for a more accurate quantification of amyloid plaques in cortical gray matter, particularly in the early or prodromal stages of Alzheimer's disease. mdpi.com

Improved Kinetics : Faster brain uptake and washout from non-target regions are desirable properties. mdpi.com This allows for a high target-to-non-target ratio to be achieved more quickly, potentially shortening the time required between tracer injection and scanning. mdpi.combeilstein-journals.org The development of this compound itself involved exploring the styrylpyridine series to achieve faster kinetics compared to earlier stilbene derivatives. mdpi.com

Enhanced Specificity : There is interest in developing analogs with specificity for different isoforms or conformations of amyloid-β. It is known that amyloid exists in various forms, from soluble oligomers to dense-core fibrils, and it is not fully understood if this compound binds to all types equally. europa.eu Analogs with selective binding could provide more detailed information about the specific nature of amyloid pathology.

Improved Metabolic Stability : The development of a tertiary amine derivative of this compound showed lower than expected brain uptake, likely due to rapid metabolism. mdpi.com Therefore, creating analogs that are more stable against in vivo degradation is another important research direction.

The development of these new tracers often involves modifying the chemical structure, such as exploring different chemical scaffolds like hydrazone derivatives or altering side chains to enhance brain kinetics and binding affinity. beilstein-journals.orghibiscuspublisher.com

Addressing Non-Specific Tracer Retention in Research Studies

A significant and persistent challenge in research studies utilizing this compound is the issue of non-specific tracer retention, particularly in white matter. fda.govnih.gov this compound PET images consistently show high signal in white matter regions, an area known to be devoid of the amyloid plaques the tracer is designed to detect. fda.govsnmjournals.org

This non-specific binding presents several challenges for researchers:

Difficulty in Image Interpretation : The high white matter signal can make it difficult to distinguish between true cortical amyloid deposition and background noise, especially in scans of individuals with low to moderate amyloid burden. fda.gov This can lead to high inter-reader variability if relying solely on visual interpretation. fda.govajnr.org

Impact on Quantification : The "spillover" of signal from white matter to adjacent gray matter can affect the accuracy of quantitative analyses like SUVR, potentially confounding the results. mdpi.comnih.gov This is a particular concern in atrophied brains where the distance between gray and white matter is reduced. europa.eu

Limits of Sensitivity : Non-specific retention is thought to limit the sensitivity of this compound PET for detecting the very early stages of amyloid deposition, when plaque levels might be low. nih.gov

The exact cause of this white matter retention has not been definitively established, though one hypothesis is that it relates to the slower clearance of the lipophilic tracer from white matter due to lower blood flow compared to gray matter. snmjournals.orgfda.gov It has been noted that the level of this non-specific retention does not appear to differ between Alzheimer's disease patients and healthy controls. fda.gov

In addition to white matter, non-specific uptake of ¹⁸F-florbetapir has also been observed in non-brain structures, including the scalp, salivary glands, and bone, which interpreters must be aware of. snmjournals.org Addressing and accounting for this non-specific binding through advanced quantitative correction methods and the development of newer-generation tracers with lower off-target retention remain critical areas of focus in amyloid imaging research. fda.govmdpi.com

Q & A

Q. How is Florbetapir-PET validated against postmortem amyloid-beta pathology, and what are the key metrics for correlation?

this compound-PET validation involves prospective studies comparing antemortem PET scans with postmortem immunohistochemistry and silver stain measures of β-amyloid. Key metrics include Spearman correlation coefficients (ρ) between cortical retention and amyloid plaque density, with studies reporting strong correlations (ρ = 0.71–0.78; P < 0.001) . Visual interpretation agrees with autopsy results in 96% of cases, supporting its reliability for in vivo amyloid detection .

Q. What standardized protocols are used for calculating SUVR (standardized uptake value ratio) in this compound-PET studies?

SUVR is calculated using a 50–70 minute post-injection acquisition window. Cortical regions (e.g., anterior/posterior cingulate, lateral parietal/temporal lobes) are normalized to a reference region, typically the whole cerebellum or a composite region (cerebellum + brainstem/pons). FreeSurfer or MRI-based parcellation ensures anatomical accuracy, with SUVR thresholds >1.10–1.11 defining amyloid positivity .

Q. What SUVR thresholds distinguish amyloid-positive from amyloid-negative cases, and how are these thresholds derived?

Thresholds are empirically determined using young, cognitively normal controls (SUVR <1.10) and validated against neuropathology. For example, SUVR ≥1.17 corresponds to amyloid levels associated with Alzheimer’s disease (AD) neuropathology, while SUVR >1.08 reflects any identifiable amyloid above low-risk young controls . ADNI studies use 1.11 as a cutoff, balancing sensitivity (85%) and specificity (82%) .

Q. How does this compound-PET compare to CSF biomarkers (e.g., Aβ1-42) in detecting amyloid pathology?

this compound-PET and CSF Aβ1-42 show substantial agreement (Fleiss κ = 0.71). Discrepancies occur in ~10% of cases, often due to technical variability in CSF assays or partial-volume effects in PET. PET provides regional amyloid distribution, while CSF reflects global pathology, making them complementary in longitudinal studies .

Advanced Research Questions

Q. What kinetic modeling approaches optimize this compound quantification, and how do they compare to simplified methods?

A reversible two-tissue compartment model with blood volume correction (2T4k_VB) is optimal for dynamic PET analysis, showing high test-retest reliability (r = 0.88–0.91). The simplified reference tissue model (SRTM) correlates well with plasma input-derived distribution volume ratios (r² = 0.83), enabling robust estimation of non-displaceable binding potential (BPND) without arterial sampling .

Q. How do reference region choices (e.g., cerebellum vs. composite regions) impact longitudinal SUVR quantification?

Reference regions containing subcortical white matter (WM) reduce spurious longitudinal changes caused by cerebellar atrophy or partial-volume effects. Composite regions (cerebellum + pons + WM) improve stability, with cortical SUVR changes of 1–2% in stable amyloid subgroups, compared to 3–5% variability using cerebellum alone .

Q. What explains the lower discriminative ability of this compound compared to PiB in differentiating AD from healthy controls?

this compound has a narrower dynamic range (SUVR: 0.99–2.07 vs. PiB: 1.09–2.67), reducing sensitivity to subtle amyloid changes. However, regional SUVR values between tracers are highly correlated (ρ = 0.67–0.90), and a linear conversion (PiB SUVR = 1.13 × this compound SUVR − 0.28) harmonizes thresholds across studies .

Q. How can discrepancies between visual and quantitative this compound-PET analysis be resolved in prognostic studies?

Visual analysis offers higher specificity (96% vs. 90% for SUVR) but lower sensitivity (79% vs. 85%). Discrepant cases (~10%) require adjudication using hybrid approaches, such as combining SUVR thresholds with regional uptake patterns. Both methods similarly predict MCI-to-AD conversion (hazard ratios: 6.91–11.38) .

Q. What multivariate methods analyze associations between this compound-PET and tau-PET (e.g., 18F-AV-1451)?

Sparse canonical correlation analysis (sCCA) identifies spatially distributed amyloid-tau associations, controlling for age, APOE4, and baseline amyloid burden. This approach detects latent patterns linking antecedent amyloid accumulation rates (annualized SUVR change) with tau deposition in AD-sensitive regions .

Q. How does amyloid burden measured by this compound predict cognitive decline in MCI cohorts?

Amyloid-positive MCI subjects show 6.91–11.38-fold higher risk of AD conversion over 1.6 years. Higher baseline SUVR correlates with decline in ADAS-Cog, CDR-SB, and memory scores (P < 0.05). Prognostic accuracy improves when combined with FDG-PET or APOE4 status .

Methodological Considerations

- Longitudinal Analysis: Use WM-containing reference regions and voxel-wise SUVR normalization to mitigate measurement drift .

- Multicenter Harmonization: Standardize MRI-PET coregistration pipelines (e.g., FreeSurfer 4.5.0) and validate thresholds against neuropathology .

- Tracer Comparisons: Account for dynamic range differences when cross-referencing this compound with PiB or CSF data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。